molecular formula C11H14N2O2 B14806027 3-(Aminomethyl)-5-cyclopropoxybenzamide

3-(Aminomethyl)-5-cyclopropoxybenzamide

Cat. No.: B14806027
M. Wt: 206.24 g/mol
InChI Key: IKUBBTCEQIGWKR-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-cyclopropoxybenzamide is an organic compound with a unique structure that includes an aminomethyl group, a cyclopropoxy group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-cyclopropoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a cyclopropyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-cyclopropoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Aminomethyl)-5-cyclopropoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in protein and enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including as an anticonvulsant or analgesic agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-cyclopropoxybenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzamide core can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-5-cyclopropoxybenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-(aminomethyl)-5-cyclopropyloxybenzamide

InChI

InChI=1S/C11H14N2O2/c12-6-7-3-8(11(13)14)5-10(4-7)15-9-1-2-9/h3-5,9H,1-2,6,12H2,(H2,13,14)

InChI Key

IKUBBTCEQIGWKR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)C(=O)N)CN

Origin of Product

United States

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